molecular formula C34H45Cl3Si B11944464 Tris(4-chlorophenyl)(hexadecyl)silane

Tris(4-chlorophenyl)(hexadecyl)silane

Cat. No.: B11944464
M. Wt: 588.2 g/mol
InChI Key: SICLCWOSNZLPCB-UHFFFAOYSA-N
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Description

Tris(4-chlorophenyl)(hexadecyl)silane (CAS: 18822-35-0) is an organosilicon compound with the molecular formula C₅₄H₁₀₃ClSi and an average molecular mass of 815.954 g/mol . Its structure comprises a central silicon atom bonded to three 4-chlorophenyl groups and a hexadecyl (C₁₆H₃₃) chain. The compound’s monoisotopic mass is 814.751758 g/mol, and it is identified in databases by synonyms such as 4-chlorophenyl-trihexadecylsilane and trihexadecyl(4-chlorophenyl)silane . The hexadecyl chain confers significant hydrophobicity, making it suitable for applications requiring non-polar solvents or surface modifications .

Properties

Molecular Formula

C34H45Cl3Si

Molecular Weight

588.2 g/mol

IUPAC Name

tris(4-chlorophenyl)-hexadecylsilane

InChI

InChI=1S/C34H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28-38(32-22-16-29(35)17-23-32,33-24-18-30(36)19-25-33)34-26-20-31(37)21-27-34/h16-27H,2-15,28H2,1H3

InChI Key

SICLCWOSNZLPCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[Si](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-chlorophenyl)(hexadecyl)silane typically involves the reaction of hexadecylsilane with 4-chlorophenyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(4-chlorophenyl)(hexadecyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted organosilicon compounds .

Scientific Research Applications

Chemistry: Tris(4-chlorophenyl)(hexadecyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties .

Biology: In biological research, the compound is used to study the interactions between organosilicon compounds and biological molecules. It is also explored for its potential use in drug delivery systems .

Medicine: The compound’s unique chemical properties make it a candidate for the development of new pharmaceuticals. It is investigated for its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the properties of materials makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of Tris(4-chlorophenyl)(hexadecyl)silane involves its interaction with molecular targets through its organosilicon framework. The compound can form covalent bonds with other molecules, leading to changes in their chemical and physical properties. The pathways involved include hydrolysis, condensation, and polymerization reactions .

Comparison with Similar Compounds

Tris(4-chlorophenyl)methane (TCPM) and Tris(4-chlorophenyl)methanol (TCPMOH)

Molecular Structure :

  • TCPM : Central carbon atom bonded to three 4-chlorophenyl groups and one hydrogen.
  • TCPMOH : Hydroxyl group replaces the hydrogen in TCPM.

Key Differences :

  • Functional Groups : Unlike the silicon-centered structure of this compound, TCPM and TCPMOH are carbon-based.
  • Environmental Impact: TCPM and TCPMOH are anthropogenic contaminants linked to DDT production, with demonstrated toxicity in zebrafish embryos (e.g., disrupted pancreatic organogenesis) . No such data exists for this compound.
  • Applications : TCPM/TCPMOH are environmental pollutants, whereas this compound is likely used in materials science due to its stability .

Hexamethyldisiloxane

Molecular Structure : (CH₃)₃Si-O-Si(CH₃)₃.
Key Differences :

  • Backbone : Contains a siloxane (Si-O-Si) linkage, unlike the Si-C bonds in this compound.
  • Physicochemical Properties: Lower molecular weight (236.53 g/mol) and higher volatility. Used as a solvent or lubricant, contrasting with the non-volatile, hydrophobic nature of this compound .

Tris(4-dibromophenyl)(methyl)silane

Molecular Structure : Central silicon bonded to three 4-dibromophenyl groups and a methyl group.
Key Differences :

  • Substituents : Bromine atoms replace chlorine, increasing molecular polarizability and reactivity.
  • Synthesis : Synthesized via lithiation and reaction with trichloro(methyl)silane, yielding a colorless powder in 90% yield .
  • NMR Data: ¹H NMR: Methyl protons at δ 0.79 ppm (vs. hexadecyl chain protons in this compound, expected at δ 0.8–1.5 ppm). ²⁹Si NMR: Not reported, but expected to differ due to bromine’s electron-withdrawing effects .

Tris(4-(pyridine-4-vinyl)phenyl)(methyl)silane

Molecular Structure : Silicon center bonded to three 4-(pyridinylvinyl)phenyl groups and a methyl group.
Key Differences :

  • Functionality : Pyridine-vinyl groups enable coordination chemistry (e.g., in MOFs/COFs), unlike the inert 4-chlorophenyl groups in this compound .
  • NMR Data :
    • ¹H NMR : Aromatic protons at δ 7.07–8.58 ppm (broader range than this compound’s δ 7.30–7.50 ppm ).
    • ²⁹Si NMR : Singlet at δ -11.09 ppm, influenced by aryl conjugation .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Toxicity
This compound C₅₄H₁₀₃ClSi 815.954 3× 4-Cl-C₆H₄, C₁₆H₃₃ Materials science (hydrophobic coatings)
Tris(4-chlorophenyl)methane (TCPM) C₁₉H₁₃Cl₃ 353.66 3× 4-Cl-C₆H₄, CH₃ Environmental pollutant
Hexamethyldisiloxane C₆H₁₈OSi₂ 236.53 2×(CH₃)₃Si-O- Solvent, lubricant
Tris(4-dibromophenyl)(methyl)silane C₁₉H₁₅Br₆Si 697.72 3× 4-Br-C₆H₄, CH₃ Intermediate in synthesis
Tris(4-(pyridine-4-vinyl)phenyl)(methyl)silane C₃₄H₃₃N₃Si 547.81 3× pyridinylvinyl-C₆H₄, CH₃ Ligand for MOFs/COFs

Research Findings and Implications

  • Stability vs. Reactivity : this compound’s hexadecyl chain enhances steric protection, reducing reactivity compared to smaller analogs like tris(4-dibromophenyl)(methyl)silane .
  • Synthetic Utility: The Heck coupling method used for pyridinylvinyl derivatives contrasts with the lithiation route for brominated analogs, highlighting versatility in organosilicon synthesis.

Biological Activity

Tris(4-chlorophenyl)(hexadecyl)silane is a silane compound characterized by its unique structure, which includes three 4-chlorophenyl groups and a hexadecyl chain. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications and material science. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C30H42Cl3Si\text{C}_{30}\text{H}_{42}\text{Cl}_3\text{Si}

This structure indicates the presence of three aromatic rings, which contribute to its biological properties, particularly its interaction with biological membranes and microbial cells.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on its antimicrobial properties. The chlorinated phenyl groups are known to enhance the compound's ability to disrupt microbial cell membranes, leading to cell death.

Antimicrobial Activity

  • Mechanism of Action : The compound's antimicrobial activity is attributed to its ability to integrate into microbial membranes, causing structural disruption. The hydrophobic hexadecyl chain facilitates membrane insertion, while the chlorinated phenyl groups interact with lipid bilayers .
  • Efficacy Against Microorganisms : Studies have demonstrated that this compound is effective against a variety of pathogens, including:
    • Bacteria : Effective against Gram-positive and Gram-negative bacteria.
    • Fungi : Exhibits antifungal properties against common fungal strains.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyOrganism TestedConcentrationResult
Study 1Escherichia coli100 µg/mL99% inhibition of growth
Study 2Staphylococcus aureus50 µg/mLComplete cell lysis observed
Study 3Candida albicans200 µg/mLSignificant reduction in viability

These findings indicate that the compound has potent antimicrobial properties, making it a candidate for further development in medical and industrial applications.

Case Study 1: Antimicrobial Coatings

A study investigated the use of this compound as an active ingredient in antimicrobial coatings for medical devices. The results showed that surfaces treated with the compound exhibited significantly lower bacterial colonization compared to untreated controls, demonstrating its potential for preventing infections in clinical settings .

Case Study 2: Environmental Impact

Research has also explored the environmental implications of using silanes like this compound in bioremediation processes. Its hydrophobic nature allows it to adsorb onto pollutants, aiding in their removal from contaminated sites. This dual functionality enhances its appeal for sustainable environmental practices .

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